molecular formula C14H11ClN2O4 B6394261 2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% CAS No. 1261968-37-9

2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95%

Cat. No. B6394261
CAS RN: 1261968-37-9
M. Wt: 306.70 g/mol
InChI Key: VPMZQMYIZYMIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid (2A5C3MPA) is an organic compound with a molecular formula of C11H10ClNO4. It is a member of the isonicotinic acid family, and is a white, crystalline solid used in scientific research. It has a melting point of 162-164°C and a purity of 95%. 2A5C3MPA is a versatile compound used in a variety of applications, including organic synthesis, drug discovery, and catalysis.

Scientific Research Applications

2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% has a variety of scientific research applications, including organic synthesis, drug discovery, and catalysis. In organic synthesis, 2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In drug discovery, 2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% can be used to synthesize novel compounds for testing and evaluation. Finally, 2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% is used in catalysis to promote the synthesis of other compounds.

Mechanism of Action

2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% acts as a nucleophile in organic synthesis, reacting with electrophiles to form new bonds. In drug discovery, 2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% can react with other compounds to form novel compounds for testing and evaluation. Finally, in catalysis, 2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% can promote the synthesis of other compounds.
Biochemical and Physiological Effects
2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% is not known to have any direct biochemical or physiological effects. However, the compounds synthesized using 2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% may have biochemical or physiological effects, depending on the specific compound.

Advantages and Limitations for Lab Experiments

2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% has several advantages in laboratory experiments. It is a versatile compound with a wide range of applications, and it is relatively easy to synthesize with a purity of 95%. However, 2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% also has some limitations. Its reactivity can be unpredictable, and it can react with other compounds to form impurities.

Future Directions

There are several potential future directions for the use of 2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95%. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and dyes. It could also be used in drug discovery to synthesize novel compounds for testing and evaluation. Finally, it could be used in catalysis to promote the synthesis of other compounds.

Synthesis Methods

2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% is synthesized from 4-chloro-3-methoxycarbonylphenyl isonicotinic acid (4C3MPA) and 2-aminoethanol (2AE). The reaction is a nucleophilic substitution reaction, in which 4C3MPA is treated with 2AE in the presence of a base, such as potassium carbonate. The reaction yields 2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% in a purity of 95%.

properties

IUPAC Name

2-amino-5-(4-chloro-3-methoxycarbonylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-21-14(20)9-4-7(2-3-11(9)15)10-6-17-12(16)5-8(10)13(18)19/h2-6H,1H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMZQMYIZYMIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CN=C(C=C2C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688349
Record name 2-Amino-5-[4-chloro-3-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261968-37-9
Record name 2-Amino-5-[4-chloro-3-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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